molecular formula C20H22N4O4S B12159378 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B12159378
M. Wt: 414.5 g/mol
InChI Key: SGTPDRPAQAQXMM-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator, which plays a crucial role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves multiple steps. The process typically starts with the preparation of the key intermediates, such as 1,1-dioxidotetrahydrothiophene and 3-methyl-1H-pyrazole. These intermediates are then subjected to various chemical reactions, including acylation and cyclization, to form the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves the activation of GIRK channels. These channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways, which modulate cellular excitability. By activating GIRK channels, the compound helps regulate potassium ion flow, thereby influencing neuronal and cardiac activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer high potency and selectivity for GIRK1/2 channels. This makes it a valuable tool for studying GIRK channel function and for potential therapeutic applications .

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C20H22N4O4S/c1-14-11-18(24(23-14)16-9-10-29(26,27)13-16)22-19(25)7-8-20-21-12-17(28-20)15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,22,25)

InChI Key

SGTPDRPAQAQXMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

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